2,3-Dimethylbutane-2,3-diol hydrate

Overview

Description

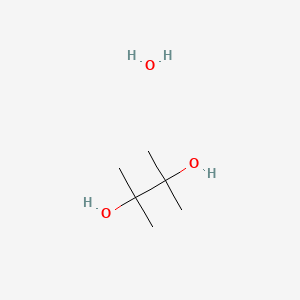

2,3-Dimethylbutane-2,3-diol hydrate is a compound with the molecular formula C6H16O3 . It is a derivative of 2,3-dimethylbutane .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting 2,3-dimethylbutenes with oxygen or an oxygen-containing gas, in the presence of 0.01 to 20 parts by weight of water (relative to 2,3-dimethylbutenes employed), at temperatures of from 40° to 180° C. and residence times of 5 to 150 minutes, without the addition of catalysts .Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C6H14O2.H2O/c1-5(2,7)6(3,4)8;/h7-8H,1-4H3;1H2 . Chemical Reactions Analysis

The dehydration of this compound passes two successive stages. During the first stage, the atom of hydrogen H (11) (state DO) approaches the atom of oxygen O (7) of hydroxogroup with the formation of a tense four-member cycle C (1) H (11) O (7) C (2) (transition state TS1), destruction of which leads to the formation of enol EO and a water molecule (state EO + H2O). At the second stage, in the molecule of enol EO the hydrogen atom H (20) approaches the oxygen atom O (8) of another hydroxogroup with the formation of the tense four-member cycle C (6) H (20) O (8) S (3) (transition state TS2), destruction of which leads to the detachment of the second water molecule and the formation of diene DE (state DE+2H2O) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 136.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 1 . The exact mass is 136.109944368 g/mol and the monoisotopic mass is 136.109944368 g/mol . The topological polar surface area is 41.5 Ų .Scientific Research Applications

Gas Hydrate Formation and Equilibria

- Gas Hydrate Equilibria : 2,3-Dimethylbutane has been studied for its role in gas hydrate formation, particularly in the presence of methane and nitrogen. These studies are crucial for understanding the thermodynamics of hydrate structures in natural gas extraction and storage (Ostergaard et al., 2000).

Catalytic Applications

- Catalytic Conversion : Research has demonstrated the potential of using 2,3-dimethylbutane in catalytic processes. For instance, it can be selectively converted into 2,3-dimethylbutenes using bimetallic catalysts, indicating its utility in chemical synthesis and industrial processes (Rougé et al., 2019).

Reaction Mechanisms and Thermodynamics

- Reaction Mechanism Studies : Quantum-chemical research has provided insights into the reaction mechanisms of 2,3-dimethylbutan-2,3-diol, such as its dehydration process. This information is vital for chemical manufacturing and understanding the fundamental properties of this compound (Kovalskyi et al., 2013).

Mechanism of Action

Target of Action

2,3-Dimethylbutane-2,3-diol hydrate, also known as Pinacol, is an organic compound that primarily interacts with other organic compounds in chemical reactions .

Mode of Action

Pinacol can undergo a reaction known as the Pinacol rearrangement . This is a method used in organic chemistry to convert a vicinal diol (a molecule with two hydroxyl groups on adjacent carbons) to a carbonyl compound (a molecule with a carbon double-bonded to an oxygen) under acidic conditions . The reaction proceeds through a positively charged intermediate, where a methyl group migrates from one carbon atom to another .

Biochemical Pathways

As an organic compound, Pinacol is involved in organic synthesis reactions rather than biochemical pathways . It can be used with borane and boron trichloride to produce useful synthetic intermediates such as pinacolborane, bis(pinacolato)diboron, and pinacolchloroborane .

Result of Action

The primary result of the action of this compound is the production of other organic compounds through reactions such as the Pinacol rearrangement . The exact products depend on the specific conditions and reactants involved in the reaction .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2,3-Dimethylbutane-2,3-diol hydrate plays a crucial role in various biochemical reactions. It interacts with enzymes such as borane and boron trichloride to produce synthetic intermediates like pinacolborane and bis(pinacolato)diboron . These interactions are essential for the synthesis of complex organic molecules. The compound’s vicinal diol structure allows it to participate in rearrangement reactions, making it a valuable reagent in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo rearrangement reactions can lead to changes in cellular function, impacting processes such as cell growth and differentiation. Studies have shown that this compound can modulate the activity of specific enzymes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can undergo dehydration reactions in the presence of water molecules, reducing energy barriers and facilitating the formation of new chemical bonds . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular processes, highlighting the importance of monitoring its stability in experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects may occur at high doses, emphasizing the need for careful dosage control in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as α-acetolactate synthase and meso-butane-2,3-diol dehydrogenase, playing a role in the production of optically pure 2,3-butanediol from glucose . These interactions affect metabolic flux and metabolite levels, making the compound a valuable tool in metabolic engineering.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context .

properties

IUPAC Name |

2,3-dimethylbutane-2,3-diol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2.H2O/c1-5(2,7)6(3,4)8;/h7-8H,1-4H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTYLFVPARJCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3231885.png)

![tert-Butyl 10-oxo-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B3231894.png)

![3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-](/img/structure/B3231901.png)

![7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride](/img/structure/B3231902.png)

![Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B3231935.png)

![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)

![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3231964.png)